molecular formula C5H8Br2O B130603 1,5-Dibromopentan-3-one CAS No. 140200-76-6

1,5-Dibromopentan-3-one

Cat. No.: B130603
CAS No.: 140200-76-6
M. Wt: 243.92 g/mol
InChI Key: JVWRMAONKJMECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromopentan-3-one is a useful research compound. Its molecular formula is C5H8Br2O and its molecular weight is 243.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Intermediate in the Preparation of Liquid Crystalline Derivatives

1,5-Dibromopentan-3-one serves as an important intermediate in preparing liquid crystalline derivatives containing 6-membered heterocyclic rings. Dibromides containing simple alkyl and complex fragments are prepared from precursors like 3-substituted 1,5-pentanediols or tetrahydropyrans. These compounds have applications in the field of materials science and chemistry (Ringstrand et al., 2011).

2. Formation of Tetrahydropyran Derivatives

This compound is utilized in synthesizing tetrahydropyran derivatives with α-electron-withdrawing substituents. These derivatives are formed by treating 1,5-dibromopentane derivatives, which have electron-withdrawing groups, with silver nitrate (Mitani et al., 1987).

3. Synthesis of Cyclopentane Derivatives

Electrochemical reduction of 1,5-dibromopentane derivatives leads to the formation of cyclopentane derivatives. These compounds find applications in various chemical synthesis processes (Mitani et al., 1986).

4. Thermodynamic and Acoustic Properties

Studies on the thermodynamic and acoustic properties of this compound involve measuring speed of sound and density in the liquid state, which is valuable for understanding its physical and chemical behavior under different conditions (Chorążewski & Skrzypek, 2010).

5. Crystal Structure Analysis

The crystal structure of this compound, especially in reaction intermediates, provides insights into halogen-hydrogen bonding and molecular interactions. Such studies are crucial in the field of crystallography and material science (Mulrooney et al., 2021).

6. Synthesis of Organometallic Reagents

This compound is used in the synthesis of chiral organometallic reagents. These reagents are important in stereoselective synthesis and have applications in developing pharmaceuticals and fine chemicals (Hoffmann et al., 1992).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Relevant Papers The paper “The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes” discusses the synthesis of 1,5-Dibromopentan-3-one .

Properties

IUPAC Name

1,5-dibromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWRMAONKJMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456679
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140200-76-6
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dibromopentan-3-one
Reactant of Route 2
Reactant of Route 2
1,5-Dibromopentan-3-one
Reactant of Route 3
1,5-Dibromopentan-3-one
Reactant of Route 4
1,5-Dibromopentan-3-one
Reactant of Route 5
Reactant of Route 5
1,5-Dibromopentan-3-one
Reactant of Route 6
1,5-Dibromopentan-3-one
Customer
Q & A

Q1: How is 1,5-dibromopentan-3-one utilized in the synthesis of macrocyclic diynes?

A1: this compound serves as a key electrophile in the synthesis of 14-membered ring diynes []. The research highlights two specific reactions:

  • Synthesis of cyclotetradeca-4,11-diynone derivatives: The ethylene ketal of this compound reacts with the dilithium salt of 1,8-nonadiyne. This reaction forms the diketal precursor to cyclotetradeca-4,11-diynone, which can be deprotected to obtain the desired ketone [].
  • Synthesis of 1,8-dioxacyclotetradeca-4,11-diyne: this compound is first converted to its corresponding dioxane derivative (1,5-dibromo-3-oxapentane). This derivative then reacts with the dilithium salt of 5-oxanona-1,8-diyne to yield 1,8-dioxacyclotetradeca-4,11-diyne [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.